![molecular formula C13H10F3NO4 B12332527 Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate CAS No. 2006277-52-5](/img/structure/B12332527.png)
Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of substituted isoxazoles . Another approach includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and triethylamine . For instance, the compound can undergo [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s unique structure allows for the substitution of various groups on the isoxazole ring, imparting different biological activities . Additionally, it is used in the development of new synthetic strategies and the design of new isoxazole derivatives with promising biological activities .
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound plays a crucial role in its pharmacological activity by enhancing its binding affinity to target receptors . The compound’s effects are mediated through the modulation of various signaling pathways, depending on the specific biological activity being targeted.
Comparison with Similar Compounds
Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as pyrazoles and indole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Indole derivatives, on the other hand, possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The uniqueness of this compound lies in its isoxazole ring structure and the presence of the trifluoromethyl group, which imparts distinct pharmacological properties.
Properties
CAS No. |
2006277-52-5 |
|---|---|
Molecular Formula |
C13H10F3NO4 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
methyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3 |
InChI Key |
DMUHOBKOHQAMNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


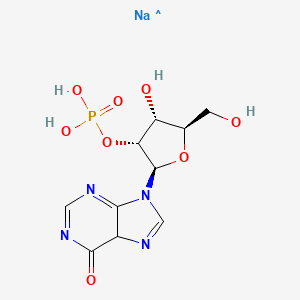
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
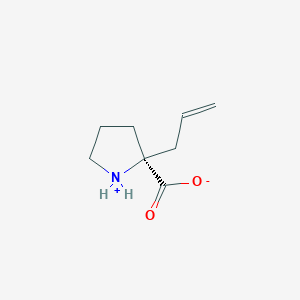

![8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
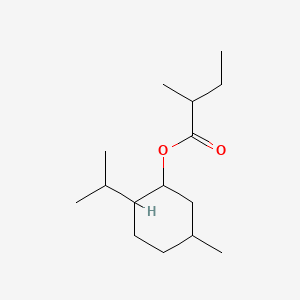
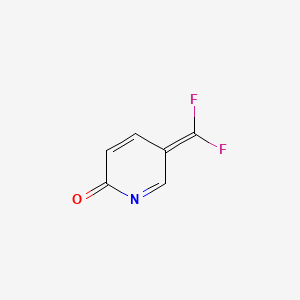


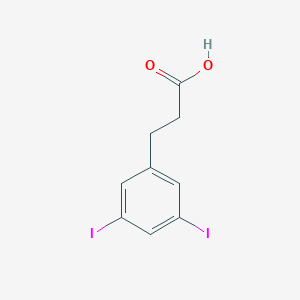

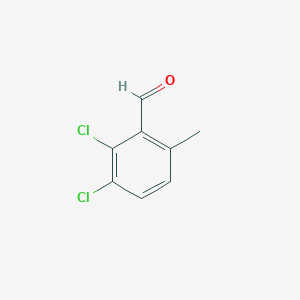
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)
